Stigmastan-3-ol, (3beta)-
Stigmastan-3-ol, (3beta)-
Stigmastanol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring.
Stigmastanol, also known as sitostanol or dihydrositosterol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Stigmastanol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmastanol has been found in human skeletal muscle and hepatic tissue tissues, and has also been detected in multiple biofluids, such as feces, blood, and urine. Stigmastanol can be found anywhere throughout the human cell, such as in nucleus, peroxisome, lysosome, and membrane (predicted from logP). Stigmastanol has been linked to the inborn metabolic disorders including sitosterolemia.
Stigmastanol, also known as sitostanol or dihydrositosterol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Stigmastanol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmastanol has been found in human skeletal muscle and hepatic tissue tissues, and has also been detected in multiple biofluids, such as feces, blood, and urine. Stigmastanol can be found anywhere throughout the human cell, such as in nucleus, peroxisome, lysosome, and membrane (predicted from logP). Stigmastanol has been linked to the inborn metabolic disorders including sitosterolemia.
Brand Name:
Vulcanchem
CAS No.:
19466-47-8
VCID:
VC0092506
InChI:
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1
SMILES:
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Molecular Formula:
C29H52O
Molecular Weight:
416.7 g/mol
Stigmastan-3-ol, (3beta)-
CAS No.: 19466-47-8
Main Products
VCID: VC0092506
Molecular Formula: C29H52O
Molecular Weight: 416.7 g/mol
CAS No. | 19466-47-8 |
---|---|
Product Name | Stigmastan-3-ol, (3beta)- |
Molecular Formula | C29H52O |
Molecular Weight | 416.7 g/mol |
IUPAC Name | (3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Standard InChIKey | LGJMUZUPVCAVPU-KZXGMYDKSA-N |
Isomeric SMILES | CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Melting Point | 144°C |
Physical Description | Solid |
Description | Stigmastanol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring. Stigmastanol, also known as sitostanol or dihydrositosterol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Stigmastanol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmastanol has been found in human skeletal muscle and hepatic tissue tissues, and has also been detected in multiple biofluids, such as feces, blood, and urine. Stigmastanol can be found anywhere throughout the human cell, such as in nucleus, peroxisome, lysosome, and membrane (predicted from logP). Stigmastanol has been linked to the inborn metabolic disorders including sitosterolemia. |
Synonyms | 24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |
PubChem Compound | 15559396 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume